![molecular formula C21H31N7O2 B2597048 7-((2E)but-2-enyl)-3,4,9-trimethyl-1-(2-piperidylethyl)-5,7,9-trihydro-4H-1,2, 4-triazino[4,3-h]purine-6,8-dione CAS No. 919027-79-5](/img/structure/B2597048.png)
7-((2E)but-2-enyl)-3,4,9-trimethyl-1-(2-piperidylethyl)-5,7,9-trihydro-4H-1,2, 4-triazino[4,3-h]purine-6,8-dione
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Description
7-((2E)but-2-enyl)-3,4,9-trimethyl-1-(2-piperidylethyl)-5,7,9-trihydro-4H-1,2, 4-triazino[4,3-h]purine-6,8-dione is a useful research compound. Its molecular formula is C21H31N7O2 and its molecular weight is 413.526. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Compounds structurally related to purine derivatives have been synthesized and structurally characterized to explore their potential biological activities. For instance, studies on the synthesis and crystal structure analysis of benzylamino purine derivatives have contributed to the understanding of their molecular geometry and potential interactions with biological targets (Karczmarzyk et al., 1995). These insights are crucial for designing drugs with targeted biological effects.
Pharmacological Activities
Research has identified various pharmacological activities of purine derivatives, including their potential as psychotropic agents, anticancer, anti-HIV, and antimicrobial compounds. For example, certain 8-aminoalkyl derivatives of purine-2,6-dione have shown affinity for serotonin receptors, displaying anxiolytic and antidepressant properties (Chłoń-Rzepa et al., 2013). Additionally, novel triazino and triazolo[4,3-e]purine derivatives have been synthesized and tested for their anticancer, anti-HIV, and antimicrobial activities, revealing compounds with considerable therapeutic potential (Ashour et al., 2012).
Potential for New Therapeutic Agents
The exploration of purine derivatives extends to the synthesis of novel compounds with potential as therapeutic agents against various diseases. For instance, the design and synthesis of purine connected piperazine derivatives as novel inhibitors of Mycobacterium tuberculosis represent a significant step towards developing new treatments for tuberculosis (Konduri et al., 2020).
properties
IUPAC Name |
7-[(E)-but-2-enyl]-3,4,9-trimethyl-1-(2-piperidin-1-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N7O2/c1-5-6-12-26-19(29)17-18(24(4)21(26)30)22-20-27(23-15(2)16(3)28(17)20)14-13-25-10-8-7-9-11-25/h5-6,16H,7-14H2,1-4H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJIMPXUBKMLHR-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C(=O)C2=C(N=C3N2C(C(=NN3CCN4CCCCC4)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C(=O)C2=C(N=C3N2C(C(=NN3CCN4CCCCC4)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(E)-but-2-enyl]-3,4,9-trimethyl-1-(2-piperidin-1-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
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